![molecular formula C38H22 B13384790 Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 97765-42-9](/img/structure/B13384790.png)
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- is a complex organic compound with the molecular formula C34H18. This compound is known for its unique structure, which includes multiple phenylethynyl groups attached to a benzene ring. It is often used in advanced materials science and organic electronics due to its photoluminescent properties .
Méthodes De Préparation
The synthesis of Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction. In this process, 1-iodo-4-(phenylethynyl)benzene is reacted with 1,4-diethynylbenzene in the presence of a palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a solvent mixture of diisopropylamine and toluene at 65°C for 12 hours .
Analyse Des Réactions Chimiques
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced phenyl derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and electroluminescence properties.
Materials Science: The compound is utilized in the creation of advanced materials with specific optical and electronic properties.
Chemical Sensors: Its unique structure allows it to be used in chemical sensors for detecting various analytes.
Biological Research:
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to photoluminescence. This property is exploited in OLEDs and other photonic devices. The molecular targets include the π-conjugated system of the benzene ring and the phenylethynyl groups, which facilitate efficient energy transfer and emission .
Comparaison Avec Des Composés Similaires
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- can be compared with other similar compounds such as:
1,4-Bis(phenylethynyl)benzene: This compound has a simpler structure with only two phenylethynyl groups attached to the benzene ring.
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene: This compound has three phenylethynyl groups attached to a benzene ring, providing different optical and electronic characteristics.
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- stands out due to its unique combination of photoluminescent efficiency and structural complexity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
97765-42-9 |
|---|---|
Formule moléculaire |
C38H22 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1,4-bis[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C38H22/c1-3-7-31(8-4-1)11-13-33-15-19-35(20-16-33)23-25-37-27-29-38(30-28-37)26-24-36-21-17-34(18-22-36)14-12-32-9-5-2-6-10-32/h1-10,15-22,27-30H |
Clé InChI |
BTTTWMMWGSDKRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


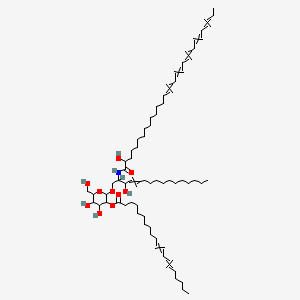
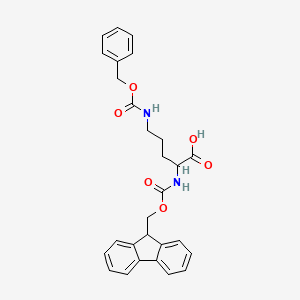
![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)
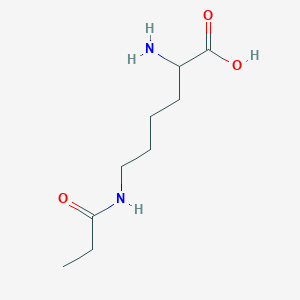
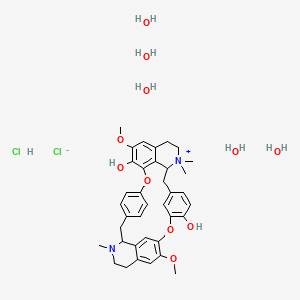

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)
![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)
![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)
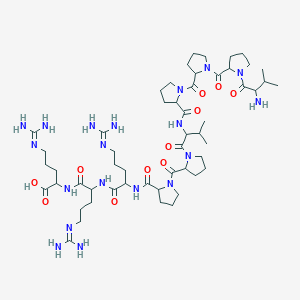
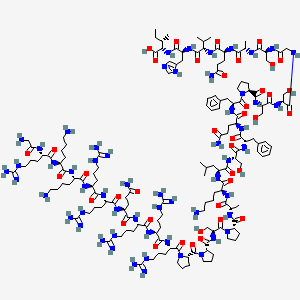
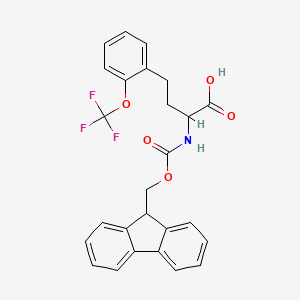
![(2R,3S)-3-(tert-butoxy)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B13384805.png)
